molecular formula C12H12N2OS B12494361 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B12494361
M. Wt: 232.30 g/mol
InChI Key: HLWDVRIELKWZTQ-UHFFFAOYSA-N
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Description

2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE is an organic compound that features a phenylethanone backbone with a 1-methylimidazol-2-yl sulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE typically involves the reaction of 1-methylimidazole with a suitable phenylethanone derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of a phenylethanone derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE is unique due to its combination of a phenylethanone backbone with a 1-methylimidazol-2-yl sulfanyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C12H12N2OS/c1-14-8-7-13-12(14)16-9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

HLWDVRIELKWZTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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